2-Methyl-3-furoic acid
Overview
Description
2-Methyl-3-furoic acid is a furoic acid . It can be used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
Synthesis Analysis
2-Methyl-3-furoic acid can be synthesized using a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides . Another method involves the protection of one of the hydroxyl groups of ethylene glycol by adding excess equivalents of the diol than long chain alkyl halide .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-furoic acid is C6H6O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
2-Methyl-3-furoic acid can participate in Diels–Alder reactions with maleimide dienophiles . It can also be used in the synthesis of Furan-2,5- and furan-2,4-dicarboxylic acid via a disproportionation reaction .Physical And Chemical Properties Analysis
2-Methyl-3-furoic acid has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
3-Methyl-2-Furoic Acid and 3-Methylfuran
The compound 3-Methyl-2-furoic acid is involved in various chemical reactions, including decarboxylation, esterification of substituted monobasic acids, hydrolysis of esters and lactones, often using copper powder as a reagent (Burness, 2003).
Carboxylation and Furan Stability
Carboxylation impacts the stability of the furan ring, as evident in the study of 2-furoic acid. The dissociation of furan by low-energy electrons is enhanced by carboxylation due to the overlap of furan and carboxyl π orbitals, transforming the nondissociative π2 resonance of the furan ring into a dissociative resonance. This phenomenon is supported by experimental studies and density functional theory (DFT) calculations (Zawadzki et al., 2020).
Thermal Degradation in Food Processing
2-Methyl-3-furoic acid, through the thermal degradation of 2-furoic acid and furfuryl alcohol, contributes to the formation of furan and 2-methylfuran in food, especially under dry conditions and high temperatures (around 140-160°C). This reaction is particularly relevant in understanding the formation of these compounds in roasted coffee products (Delatour et al., 2020).
Chemical Analysis and Detection Methods
High-performance Liquid Chromatography in Honey Analysis
2-Methyl-3-furoic acid, as well as its related compounds like hydroxymethylfurfural, furfural, and furan-2-carboxylic acid, are detectable in honey samples using high-performance liquid chromatography. This method, through a clean-up step and UV detection, allows the determination of these compounds in different botanical honey samples (Nozal et al., 2001).
Micellar Electrokinetic Chromatography in Honey and Vegetable Oils
A micellar electrokinetic chromatography (MEKC) method has been developed for the simultaneous determination of furanic compounds, including 2-furoic acid, in honey and vegetable oils. This method is validated in terms of linearity, detection limits, precision, and recoveries, proving to be efficient in the determination and analysis of these compounds in food products (Wong et al., 2012).
Industrial Applications and Catalytic Reactions
Selective Hydrogenation and Methyl Esterification
The hydrogenation and methyl esterification of furoic acid over Pd/γ-Al2O3 catalysts have been extensively studied, revealing the potential of these reactions in the industrial synthesis of valuable compounds like methyl tetra-hydro-furan formiate. The conditions have been optimized to achieve high conversion, selectivity, and yield, showcasing the process's efficiency and stability over extended periods (Cao Kui, 2008).
Biomass Valorization and Esterification
2-Methyl-3-furoic acid derivatives, such as 2-furoic acid esters, are utilized in the flavoring, fragrance, and pharmaceutical industries. The esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalysts represents a green technology. This process underscores the compound's role in converting bio-based resources into valuable esters, highlighting its contribution to sustainability and environmental protection (Escobar et al., 2015).
Safety And Hazards
2-Methyl-3-furoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this substance only outdoors or in a well-ventilated area and to wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-methylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZVOVFIZRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288452 | |
Record name | 2-methyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-furoic acid | |
CAS RN |
6947-94-0 | |
Record name | 2-Methyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6947-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 55881 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6947-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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